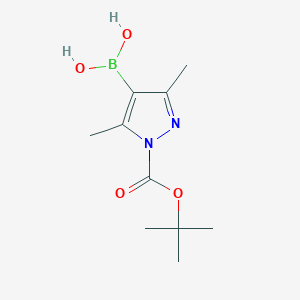
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and boronic acid functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the nitrogen atom of the pyrazole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
化学反応の分析
Types of Reactions
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Boc Deprotection: Formation of the free amine.
科学的研究の応用
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is primarily based on the reactivity of the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and amino acids, making it a valuable tool in enzyme inhibition and molecular recognition . The Boc group serves as a protecting group for the pyrazole nitrogen, allowing for selective reactions at other sites on the molecule .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
(1H-Pyrazol-4-yl)boronic Acid: Lacks the Boc group, making it less versatile in selective reactions.
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic Acid: Similar structure but without the 3,5-dimethyl substitution, affecting its reactivity and applications.
Uniqueness
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the Boc group and the boronic acid functionality, which allows for selective reactions and protection of the pyrazole nitrogen.
生物活性
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, with the CAS number 947533-31-5, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrazole structure and boron functionality, which may contribute to its interactions with biological targets.
- Molecular Formula : C10H17BN2O4
- Molecular Weight : 240.06 g/mol
- Purity : Typically >97% in commercial preparations
- Storage Conditions : Recommended to be kept in an inert atmosphere at 2-8°C.
The biological activity of boronic acids often involves their ability to interact with proteins through reversible covalent bonding. This interaction can modulate enzyme activity or influence signaling pathways. Specifically, the pyrazole moiety may enhance the compound's affinity for certain biological targets, including enzymes and receptors involved in cancer and immune responses.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Enzyme Inhibition :
- Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site serine residue. This compound may exhibit similar properties, potentially inhibiting enzymes involved in tumor progression or inflammatory responses.
- Anticancer Potential :
-
Immune Modulation :
- Preliminary studies suggest that compounds with similar structures can modulate immune responses by affecting cytokine release and T-cell activation. The specific impact of this compound on immune cells remains to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study: PD-L1 Inhibition
A recent study identified several small molecule inhibitors targeting PD-L1, among which compounds structurally related to this compound demonstrated significant inhibitory effects on PD-L1 at concentrations lower than 30 µM. The lead compound from this study showed an IC50 value of 3.27 µM, indicating strong potential for further development as a therapeutic agent .
特性
CAS番号 |
947533-31-5 |
|---|---|
分子式 |
C8H13BN2O4 |
分子量 |
212.012 |
IUPAC名 |
[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 |
InChIキー |
IUEPVMMFUSDDBJ-UHFFFAOYSA-N |
SMILES |
B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















